![molecular formula C12H15BrN2O3S B5890933 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5890933.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide
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Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C12H15BrN2O3S and its molecular weight is 347.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.99868 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound is part of a class of molecules that include n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N2-[(4-bromophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-15(8-12(16)14-10-4-5-10)19(17,18)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNFVANUUMTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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